
Vemurafenib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vemurafenib-d5 is a deuterated form of Vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is particularly significant in pharmacokinetic studies and drug metabolism research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vemurafenib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the deuterium atoms: This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis.
Coupling reactions: These are used to attach various functional groups to the core structure, including the chlorophenyl and difluorophenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity.
Use of deuterated solvents and reagents: To incorporate deuterium atoms efficiently.
Purification steps: Including crystallization and chromatography to obtain the final product with high deuterium incorporation.
化学反応の分析
Types of Reactions: Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
科学的研究の応用
Melanoma Treatment
Vemurafenib-d5 is primarily applied in treating unresectable or metastatic melanoma with BRAF V600E mutations. Clinical trials have demonstrated significant efficacy:
- BRIM3 Study : This phase III trial compared vemurafenib to dacarbazine in patients with BRAF V600E mutation-positive melanoma. Results showed a median overall survival of 13.6 months for vemurafenib compared to 10.3 months for dacarbazine, with a higher response rate (47.4% vs. 5.5% for partial tumor shrinkage) .
- Long-term Efficacy : A study involving various advanced tumors indicated an objective response rate of 89.7% in hairy cell leukemia and notable responses in other cancers such as ovarian carcinoma and gliomas .
Pediatric Applications
The NCI-COG Pediatric MATCH trial evaluated vemurafenib in children with relapsed or refractory solid tumors harboring BRAF V600 mutations. Although the accrual rate was low (18%), one patient experienced a partial response after 15 cycles of treatment .
Combination Therapies
Research indicates that combining this compound with other agents may enhance its efficacy:
- Combination with MEK Inhibitors : Studies suggest that combining vemurafenib with MEK162 can improve outcomes in patients with advanced melanoma . This combination aims to overcome resistance mechanisms that can develop during treatment.
- Targeting Cholesterol Metabolism : Recent findings indicate that targeting cholesterol metabolism may enhance the effectiveness of vemurafenib in resistant melanoma cells, suggesting potential combination strategies .
Safety Profile
The safety profile of this compound appears consistent with that of its predecessor, vemurafenib. Common adverse events include:
- Grade 1/2 adverse events such as rash and fatigue.
- More severe events like acute kidney injury and hyperglycemia have been reported but are less frequent .
Efficacy Across Tumor Types
A comprehensive analysis of various studies indicates that this compound can be effective across multiple tumor types beyond melanoma:
Tumor Type | Objective Response Rate (%) | Median Progression-Free Survival (Months) |
---|---|---|
Hairy Cell Leukemia | 89.7 | Not specified |
Glioblastoma | 33.3 | Not specified |
Cholangiocarcinoma | 18.2 | Not specified |
Erdheim-Chester Disease | 80 | Not specified |
Ovarian Cancer | 50 | Not specified |
Sarcomas | 60 | Not specified |
This table illustrates the diverse applicability of this compound across different malignancies, highlighting its role as an agnostic oncogene therapy .
Cost-Effectiveness Analysis
A cost-utility analysis comparing treatment strategies for BRAF-mutated metastatic melanoma indicated that switching from vemurafenib to ipilimumab after initial response could be a viable strategy for extending patient survival .
作用機序
Vemurafenib-d5 exerts its effects by inhibiting the BRAF V600E kinase, a mutated form of the BRAF protein that is involved in cell proliferation. By binding to the ATP-binding site of the mutant BRAF, this compound blocks the downstream signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in melanoma cells .
類似化合物との比較
Dabrafenib: Another BRAF inhibitor used in melanoma treatment.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.
Cobimetinib: Another MEK inhibitor used in combination therapies.
Comparison: Vemurafenib-d5 is unique due to its deuterium incorporation, which can enhance its metabolic stability and reduce the formation of toxic metabolites. Compared to other BRAF inhibitors like Dabrafenib, this compound may offer improved pharmacokinetic properties and a different side effect profile .
特性
CAS番号 |
1365986-90-8 |
---|---|
分子式 |
C₂₃H₁₃D₅ClF₂N₃O₃S |
分子量 |
494.95 |
同義語 |
N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5; PLX 4032-d5; RG 7204-d5; Ro 51-85426-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。